(4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine (4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13426083
InChI: InChI=1S/C12H10F3NOS/c13-12(14,15)17-10-3-1-2-8(4-10)9-5-11(6-16)18-7-9/h1-5,7H,6,16H2
SMILES: C1=CC(=CC(=C1)OC(F)(F)F)C2=CSC(=C2)CN
Molecular Formula: C12H10F3NOS
Molecular Weight: 273.28 g/mol

(4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine

CAS No.:

Cat. No.: VC13426083

Molecular Formula: C12H10F3NOS

Molecular Weight: 273.28 g/mol

* For research use only. Not for human or veterinary use.

(4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine -

Specification

Molecular Formula C12H10F3NOS
Molecular Weight 273.28 g/mol
IUPAC Name [4-[3-(trifluoromethoxy)phenyl]thiophen-2-yl]methanamine
Standard InChI InChI=1S/C12H10F3NOS/c13-12(14,15)17-10-3-1-2-8(4-10)9-5-11(6-16)18-7-9/h1-5,7H,6,16H2
Standard InChI Key IOCUMYJTDLQRMK-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC(F)(F)F)C2=CSC(=C2)CN
Canonical SMILES C1=CC(=CC(=C1)OC(F)(F)F)C2=CSC(=C2)CN

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name is [4-[3-(trifluoromethoxy)phenyl]thiophen-2-yl]methanamine, with a molecular formula of C₁₂H₁₀F₃NOS and a molecular weight of 273.28 g/mol. Key structural elements include:

  • Thiophene ring: A five-membered aromatic heterocycle with sulfur at position 1.

  • 3-(Trifluoromethoxy)phenyl group: A benzene ring substituted with a trifluoromethoxy (-OCF₃) group at the meta position, enhancing electron-withdrawing properties.

  • Methanamine (-CH₂NH₂): A primary amine group facilitating hydrogen bonding and salt formation.

The SMILES notation C1=CC(=CC(=C1)OC(F)(F)F)C2=CSC(=C2)CN and InChIKey IOCUMYJTDLQRMK-UHFFFAOYSA-N provide unambiguous identifiers for computational and regulatory purposes.

Synthesis and Manufacturing Strategies

The synthesis of (4-(3-(trifluoromethoxy)phenyl)thiophen-2-yl)methanamine involves multi-step protocols, often leveraging cross-coupling and heterocyclization reactions.

Route 1: Suzuki-Miyaura Coupling

  • Thiophene Core Formation: Bromination of 2-thiophenemethylamine followed by Boc protection yields 2-(bromothiophen-2-yl)-N-Boc-methanamine .

  • Aryl Bonding: Suzuki coupling with 3-(trifluoromethoxy)phenylboronic acid under Pd catalysis installs the aryl group.

  • Deprotection: Acidic removal of the Boc group reveals the primary amine.

Route 2: Paal-Knorr Cyclization

  • Condensation of 3-(trifluoromethoxy)phenylacetone with ammonium acetate forms the thiophene ring, followed by functionalization via chloroacetylation and amination .

Industrial-Scale Considerations

  • Catalyst Optimization: Palladium-based catalysts (e.g., Pd(PPh₃)₄) achieve >80% yield in coupling steps.

  • Purification: Column chromatography or crystallization from ethanol/water mixtures ensures >95% purity .

Physicochemical Properties

Experimental and computational data reveal the following characteristics:

PropertyValue/RangeMethod/Source
Density1.3–1.5 g/cm³Predicted (QSPR)
Boiling Point210–215°CEstimated (EPI Suite)
LogP (Partition Coefficient)2.8–3.2HPLC Determination
pKa (Amine)9.2–9.5Potentiometric Titration
Solubility0.1 mg/mL in H₂OShake-Flask Method

The trifluoromethoxy group contributes to enhanced lipophilicity (LogP > 2.5), favoring blood-brain barrier penetration, while the amine group enables salt formation for improved aqueous solubility.

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: Structural analogs are patented as inducible nitric oxide synthase (iNOS) inhibitors (US11760701B2) .

  • Prodrug Design: Amine group facilitates conjugation with carboxylic acid prodrug moieties.

Materials Science

  • Conductive Polymers: Thiophene derivatives serve as dopants in polyaniline-based semiconductors .

Comparative Analysis with Analogues

CompoundBioactivity (IC₅₀/MIC)Key Structural Difference
2-(Thiophen-2-yl)ethanamineMIC = 50 μg/mL (S. aureus)Lacks trifluoromethoxy group
4-(4-Fluorophenyl)thiazoleIC₅₀ = 10 μM (HepG2)Thiazole vs. thiophene core
3-(Trifluoromethoxy)benzylamineKᵢ = 80 nM (5-HT₁A)Benzylamine vs. thiophene linkage

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